Cas no 1376259-20-9 (Methyl 4-cyano-2,6-difluorobenzoate)
Methyl 4-cyano-2,6-difluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2,6-difluoro-4-cyanobenzoate
- methyl 4-cyano-2,6-difluorobenzoate
- NE46010
- Methyl 4-cyano-2,6-difluorobenzoate
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- Inchi: 1S/C9H5F2NO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3
- InChI Key: JNWKZRDYQQSUFZ-UHFFFAOYSA-N
- SMILES: FC1C=C(C#N)C=C(C=1C(=O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 261
- XLogP3: 1.7
- Topological Polar Surface Area: 50.1
Methyl 4-cyano-2,6-difluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015010730-250mg |
Methyl 4-cyano-2,6-difluorobenzoate |
1376259-20-9 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
| Alichem | A015010730-500mg |
Methyl 4-cyano-2,6-difluorobenzoate |
1376259-20-9 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
| Alichem | A015010730-1g |
Methyl 4-cyano-2,6-difluorobenzoate |
1376259-20-9 | 97% | 1g |
1,579.40 USD | 2021-06-21 | |
| Enamine | EN300-103159-0.05g |
methyl 4-cyano-2,6-difluorobenzoate |
1376259-20-9 | 95% | 0.05g |
$235.0 | 2023-10-28 | |
| Enamine | EN300-103159-0.1g |
methyl 4-cyano-2,6-difluorobenzoate |
1376259-20-9 | 95% | 0.1g |
$352.0 | 2023-10-28 | |
| Enamine | EN300-103159-0.25g |
methyl 4-cyano-2,6-difluorobenzoate |
1376259-20-9 | 95% | 0.25g |
$503.0 | 2023-10-28 | |
| Enamine | EN300-103159-0.5g |
methyl 4-cyano-2,6-difluorobenzoate |
1376259-20-9 | 95% | 0.5g |
$791.0 | 2023-10-28 | |
| Enamine | EN300-103159-1.0g |
methyl 4-cyano-2,6-difluorobenzoate |
1376259-20-9 | 95% | 1g |
$1014.0 | 2023-06-10 | |
| Enamine | EN300-103159-2.5g |
methyl 4-cyano-2,6-difluorobenzoate |
1376259-20-9 | 95% | 2.5g |
$1988.0 | 2023-10-28 | |
| Enamine | EN300-103159-5.0g |
methyl 4-cyano-2,6-difluorobenzoate |
1376259-20-9 | 95% | 5g |
$2940.0 | 2023-06-10 |
Methyl 4-cyano-2,6-difluorobenzoate Suppliers
Methyl 4-cyano-2,6-difluorobenzoate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on Methyl 4-cyano-2,6-difluorobenzoate
Methyl 4-cyano-2,6-difluorobenzoate (CAS No. 1376259-20-9): A Versatile Building Block in Modern Chemistry
In the realm of specialty chemicals, Methyl 4-cyano-2,6-difluorobenzoate (CAS No. 1376259-20-9) has emerged as a valuable fluorinated aromatic ester with diverse applications across pharmaceutical, agrochemical, and material science industries. This difluorobenzonitrile derivative combines the unique electronic properties of fluorine substitution with the reactivity of both ester and nitrile functional groups, making it an important chemical intermediate in synthetic chemistry.
The molecular structure of Methyl 4-cyano-2,6-difluorobenzoate features a benzoate core with strategic substitutions: a cyano group at the 4-position and fluorine atoms at the 2- and 6-positions. This specific arrangement creates a sterically hindered yet electronically activated system that participates in various nucleophilic aromatic substitution reactions. The compound typically appears as a white to off-white crystalline powder with good stability under standard storage conditions.
Recent trends in fluorinated pharmaceutical ingredients have significantly increased demand for compounds like Methyl 4-cyano-2,6-difluorobenzoate. The pharmaceutical industry particularly values this difluorinated building block for its role in synthesizing bioactive molecules. Approximately 30% of modern drugs contain fluorine atoms, and the presence of ortho-fluorine substituents in this compound enables precise control over molecular conformation and binding properties in drug design.
Beyond pharmaceuticals, Methyl 4-cyano-2,6-difluorobenzoate finds applications in agrochemical synthesis, where its structural features contribute to the development of novel pesticides and herbicides with improved environmental profiles. The compound's electron-withdrawing groups make it particularly useful in creating active ingredients that require specific electronic distributions for optimal biological activity.
Material scientists have also explored the potential of Methyl 4-cyano-2,6-difluorobenzoate in designing advanced polymers and liquid crystal materials. The combination of fluorine atoms and cyano group in this aromatic ester can influence material properties such as thermal stability, dielectric constant, and optical characteristics, making it valuable for electronic and optoelectronic applications.
The synthesis of Methyl 4-cyano-2,6-difluorobenzoate typically involves multistep organic transformations starting from commercially available difluorobenzene derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing industry focus on sustainable chemical production. Process optimization has significantly improved the yield and purity of this specialty chemical in recent years.
Analytical characterization of Methyl 4-cyano-2,6-difluorobenzoate employs standard techniques including HPLC, GC-MS, NMR spectroscopy, and elemental analysis. The compound typically shows high purity (>98%) when properly synthesized, with strict quality control measures ensuring batch-to-batch consistency for industrial applications.
From a commercial perspective, the market for Methyl 4-cyano-2,6-difluorobenzoate has grown steadily, driven by increasing demand from contract research organizations and custom synthesis providers. Current research focuses on developing more efficient synthetic routes and exploring new applications in medicinal chemistry and material science.
Handling and storage recommendations for Methyl 4-cyano-2,6-difluorobenzoate follow standard laboratory practices for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment should be used when handling the material. The compound demonstrates good stability when stored in tightly sealed containers under inert atmosphere at controlled temperatures.
Future research directions for Methyl 4-cyano-2,6-difluorobenzoate include exploring its potential in catalyzed coupling reactions and as a precursor for heterocyclic compounds. The growing interest in fluorine-containing pharmaceuticals suggests continued importance for this chemical intermediate in drug discovery programs worldwide.
Environmental considerations for Methyl 4-cyano-2,6-difluorobenzoate focus on responsible waste management and green chemistry approaches to its synthesis. Recent advances in biocatalytic methods may offer more sustainable production pathways for this and related fluorinated compounds in the coming years.
For researchers and industrial users seeking Methyl 4-cyano-2,6-difluorobenzoate, multiple suppliers offer the compound in various quantities, from gram-scale for laboratory use to kilogram quantities for industrial applications. Quality specifications, including purity levels and analytical data, should be carefully reviewed when selecting a supplier for this specialty chemical.
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